4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide
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Overview
Description
4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a benzylsulfonyl group, a methylthio group, and a butanamide backbone. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzylsulfonyl intermediate: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Coupling with the butanamide backbone: The benzylsulfonyl chloride is then reacted with 2-(methylthio)aniline in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylsulfonyl group can be reduced to a benzylthiol using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylthiol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The benzylsulfonyl and methylthio groups could play a role in binding to the active site of enzymes or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group and may have similar biological activities.
Benzylsulfonyl amides: Compounds with a benzylsulfonyl group and an amide backbone may exhibit similar chemical reactivity and applications.
Uniqueness
4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
4-benzylsulfonyl-N-(2-methylsulfanylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-23-17-11-6-5-10-16(17)19-18(20)12-7-13-24(21,22)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOZKEPUHNCGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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